Ethyl 5-oxo-5-[(4-pyrrolidinomthyl)phenyl]valerate
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Description
Ethyl 5-oxo-5-[(4-pyrrolidinomthyl)phenyl]valerate is a chemical compound with the molecular formula C18H25NO3 . It is also known as α-PVP and is primarily used as a recreational drug.
Molecular Structure Analysis
The molecular structure of Ethyl 5-oxo-5-[(4-pyrrolidinomthyl)phenyl]valerate consists of 18 carbon atoms, 25 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The molecular weight is 303.4 g/mol.Scientific Research Applications
Synthesis and Chemical Properties :
- Ethyl 5-oxo-5-[(4-pyrrolidinomthyl)phenyl]valerate and similar compounds are used in the synthesis of various heterocyclic compounds, such as pyrazolines, isoxazolines, imidazoles, pyrazolotriazines, thiadiazoles, and triazoles. These compounds have shown potent effects on increasing the reactivity of cellobiase (Abd & Awas, 2008).
Photoisomerisation and Fluorescence Studies :
- Studies on derivatives of ethyl 5-oxo-5-[(4-pyrrolidinomthyl)phenyl]valerate have shown interesting photoisomerisation and fluorescence properties. These properties are significant in understanding the behavior of these compounds under different temperature conditions (Vyňuchal et al., 2008).
Spectroscopic and Structural Analysis :
- Spectroscopic techniques such as NMR have been employed to study the structure and properties of ethyl 5-oxo-5-[(4-pyrrolidinomthyl)phenyl]valerate and related compounds. These studies are crucial for determining the molecular configuration and understanding the reaction mechanisms (Lyčka et al., 2010).
Photolysis Studies :
- The compound has been the subject of photolysis studies to understand its behavior and reaction pathways when exposed to light. Such studies are important for applications in photochemistry (Ang & Prager, 1992).
Antimitotic and Anticancer Research :
- Research has been conducted on related compounds to explore their potential as antimitotic agents, which are important in cancer research (Temple et al., 1992).
Antimalarial and Antimycobacterium Activities :
- Derivatives of ethyl 5-oxo-5-[(4-pyrrolidinomthyl)phenyl]valerate have been evaluated for their antimalarial activities against P. falciparum and antimycobacterium activities (Ningsanont et al., 2003).
properties
IUPAC Name |
ethyl 5-oxo-5-[4-(pyrrolidin-1-ylmethyl)phenyl]pentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-2-22-18(21)7-5-6-17(20)16-10-8-15(9-11-16)14-19-12-3-4-13-19/h8-11H,2-7,12-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZZGBACQGNQRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=C(C=C1)CN2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642778 |
Source
|
Record name | Ethyl 5-oxo-5-{4-[(pyrrolidin-1-yl)methyl]phenyl}pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-oxo-5-[(4-pyrrolidinomthyl)phenyl]valerate | |
CAS RN |
898777-10-1 |
Source
|
Record name | Ethyl 5-oxo-5-{4-[(pyrrolidin-1-yl)methyl]phenyl}pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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